molecular formula C6H13NO B14341606 N-Ethoxy-2-butanimine CAS No. 101154-35-2

N-Ethoxy-2-butanimine

Cat. No.: B14341606
CAS No.: 101154-35-2
M. Wt: 115.17 g/mol
InChI Key: CUALOUWRUQJEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethoxy-2-butanimine is an organic compound with the molecular formula C6H13NO. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. The structure of this compound includes an ethoxy group (CH3CH2O-) attached to the nitrogen atom, making it a unique compound in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethoxy-2-butanimine can be synthesized through the nucleophilic addition of an ethoxyamine to a butanal. The reaction typically involves the following steps:

    Formation of Ethoxyamine: Ethanol reacts with hydroxylamine to form ethoxyamine.

    Addition to Butanal: Ethoxyamine is then added to butanal under controlled conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-2-butanimine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

N-Ethoxy-2-butanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethoxy-2-butanimine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-2-butanimine
  • N-Propoxy-2-butanimine
  • N-Butoxy-2-butanimine

Comparison

N-Ethoxy-2-butanimine is unique due to its ethoxy group, which imparts different chemical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s reactivity and interaction with other molecules, making it distinct in its applications and behavior .

Properties

CAS No.

101154-35-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-ethoxybutan-2-imine

InChI

InChI=1S/C6H13NO/c1-4-6(3)7-8-5-2/h4-5H2,1-3H3

InChI Key

CUALOUWRUQJEIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.